N-(2H-1,3-benzodioxol-5-yl)-1-[6-(piperidin-1-yl)pyrimidin-4-yl]-1H-imidazole-4-carboxamide
Description
N-(2H-1,3-benzodioxol-5-yl)-1-[6-(piperidin-1-yl)pyrimidin-4-yl]-1H-imidazole-4-carboxamide is a complex organic compound that features multiple functional groups, including an imidazole ring, a pyrimidine ring, and a benzodioxole moiety. Compounds with such structures are often investigated for their potential biological activities and applications in medicinal chemistry.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-1-(6-piperidin-1-ylpyrimidin-4-yl)imidazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N6O3/c27-20(24-14-4-5-16-17(8-14)29-13-28-16)15-10-26(12-23-15)19-9-18(21-11-22-19)25-6-2-1-3-7-25/h4-5,8-12H,1-3,6-7,13H2,(H,24,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIAJGBCTBZAWFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC=NC(=C2)N3C=C(N=C3)C(=O)NC4=CC5=C(C=C4)OCO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-1,3-benzodioxol-5-yl)-1-[6-(piperidin-1-yl)pyrimidin-4-yl]-1H-imidazole-4-carboxamide typically involves multi-step organic synthesis. The process may start with the preparation of the imidazole ring, followed by the introduction of the pyrimidine and benzodioxole groups through various coupling reactions. Common reagents might include:
- Imidazole derivatives
- Pyrimidine derivatives
- Benzodioxole derivatives
- Coupling agents like EDCI or DCC
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This might include:
- Use of high-purity starting materials
- Controlled reaction temperatures and times
- Efficient purification techniques like recrystallization or chromatography
Chemical Reactions Analysis
Types of Reactions
N-(2H-1,3-benzodioxol-5-yl)-1-[6-(piperidin-1-yl)pyrimidin-4-yl]-1H-imidazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, potentially altering its biological activity.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, which can change the compound’s properties.
Substitution: Replacement of one functional group with another, often used to modify the compound’s activity or solubility.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Substitution reagents: Halogenating agents, nucleophiles
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated analogs.
Scientific Research Applications
Anticancer Activity
Research has highlighted the potential of this compound as an anticancer agent. Studies have demonstrated that derivatives of imidazole compounds exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have shown promising results in inhibiting the growth of breast, colon, and cervical cancer cells through mechanisms that induce apoptosis and disrupt cellular signaling pathways .
Case Study:
A study evaluated the anticancer properties of imidazole derivatives, revealing that modifications to the piperidinyl and pyrimidinyl substituents significantly enhanced cytotoxicity against HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines. The quantitative structure–activity relationship (QSAR) analysis indicated that specific structural features were correlated with increased potency .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. Similar compounds have shown moderate activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The mechanism often involves the inhibition of bacterial cell wall synthesis or disruption of membrane integrity .
Data Table: Antimicrobial Activity
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 32 µg/mL |
| Compound B | Escherichia coli | 64 µg/mL |
| Compound C | Pseudomonas aeruginosa | 16 µg/mL |
Central Nervous System Activity
Emerging research suggests that this compound may possess neuroprotective properties. Compounds with similar structures have been studied for their ability to modulate neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Case Study:
A recent investigation into piperidine derivatives indicated that they could enhance cognitive function in animal models by increasing levels of acetylcholine in the brain, suggesting a possible application in treating cognitive decline associated with aging or neurodegenerative conditions.
Anti-inflammatory Effects
The anti-inflammatory potential of this compound is another area of interest. Compounds containing benzodioxole structures have been shown to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are involved in inflammatory responses .
Data Table: Anti-inflammatory Activity
| Compound | Inflammatory Model | Effectiveness (IC50) |
|---|---|---|
| Compound D | LPS-induced macrophages | 25 µM |
| Compound E | Carrageenan-induced edema | 15 µM |
Mechanism of Action
The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-1-[6-(piperidin-1-yl)pyrimidin-4-yl]-1H-imidazole-4-carboxamide likely involves interactions with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into binding sites, potentially inhibiting or activating biological pathways. Detailed studies would be required to elucidate the exact mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
N~4~-(1,3-benzodioxol-5-yl)-1H-imidazole-4-carboxamide: Lacks the pyrimidine and piperidino groups.
1-(6-piperidino-4-pyrimidinyl)-1H-imidazole-4-carboxamide: Lacks the benzodioxole group.
N~4~-(1,3-benzodioxol-5-yl)-1-(4-pyrimidinyl)-1H-imidazole-4-carboxamide: Lacks the piperidino group.
Uniqueness
The unique combination of functional groups in N-(2H-1,3-benzodioxol-5-yl)-1-[6-(piperidin-1-yl)pyrimidin-4-yl]-1H-imidazole-4-carboxamide may confer distinct biological activities and chemical properties, making it a valuable compound for research and development.
Biological Activity
N-(2H-1,3-benzodioxol-5-yl)-1-[6-(piperidin-1-yl)pyrimidin-4-yl]-1H-imidazole-4-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a benzodioxole moiety fused with an imidazole and a pyrimidine ring. Its structural complexity suggests multiple sites for interaction with biological targets. The molecular formula is C₁₈H₁₈N₄O₃, and it exhibits moderate lipophilicity, which may influence its bioavailability.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, related imidazole derivatives have shown cytotoxicity against various cancer cell lines.
| Compound | Cell Line | IC₅₀ (µM) |
|---|---|---|
| 5l | SISO | 2.38 |
| 5m | SISO | 3.77 |
| Reference | Cisplatin | 0.24 |
These findings suggest that the compound may induce apoptosis in cancer cells, as indicated by increased early and late apoptotic markers in treated cell populations .
The proposed mechanism for the anticancer activity includes inhibition of key signaling pathways involved in cell proliferation and survival. For instance, the compound may inhibit phospholipase A2 (PLA2G15), a target implicated in drug-induced phospholipidosis, which can lead to apoptosis in cancer cells .
Case Studies and Research Findings
Several studies have explored the biological effects of related compounds:
- Study on Imidazole Derivatives : A study investigating a series of imidazole derivatives found that modifications at specific positions significantly enhanced their anticancer activity. The most potent compounds displayed IC₅₀ values as low as 2.38 µM against cervical cancer cell lines .
- Pharmacological Evaluation : In vivo studies demonstrated that similar compounds could reduce tumor size in xenograft models when administered at therapeutic doses, highlighting their potential for clinical application .
- Toxicological Assessment : Toxicity profiling revealed that while some derivatives exhibited promising anticancer activity, they also showed potential hepatotoxicity at higher concentrations. This necessitates further investigation into their safety profiles before clinical use .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
